

N,N-Dicyclohexyl-2-fluorobenzamide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *N,N-dicyclohexyl-2-fluorobenzamide*

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Abstract

This technical guide provides a detailed overview of the known chemical and physical properties of **N,N-dicyclohexyl-2-fluorobenzamide**. Due to the limited availability of experimental data for this specific compound, this document combines reported information with predicted values and data from analogous structures to offer a comprehensive profile. This guide includes a proposed synthesis protocol, predicted spectral characteristics, and safety considerations to support further research and development activities involving this molecule.

Chemical and Physical Properties

N,N-dicyclohexyl-2-fluorobenzamide is a tertiary amide characterized by a 2-fluorobenzoyl group attached to a dicyclohexylamine moiety. While experimental data is scarce, a combination of database information and computational predictions allows for the compilation of its key properties.

Table 1: Summary of Chemical and Physical Properties

Property	Value	Source
IUPAC Name	N,N-dicyclohexyl-2-fluorobenzamide	-
CAS Number	574715-85-8	[1][2]
Molecular Formula	C ₁₉ H ₂₆ FNO	[1]
Molecular Weight	303.42 g/mol	[1]
Melting Point	Not available	-
Boiling Point	444.0 ± 28.0 °C (Predicted)	-
Flash Point	222.3 ± 24.0 °C (Predicted)	-
Solubility	Expected to be soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. Insoluble in water.	Inferred from structure
Appearance	White to off-white solid (Expected)	Inferred from analogs

Synthesis

A specific, peer-reviewed synthesis protocol for **N,N-dicyclohexyl-2-fluorobenzamide** has not been identified in the literature. However, its synthesis can be readily achieved through the acylation of dicyclohexylamine with 2-fluorobenzoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, is a standard method for amide formation.[3]

Proposed Experimental Protocol: Synthesis of N,N-Dicyclohexyl-2-fluorobenzamide

Materials:

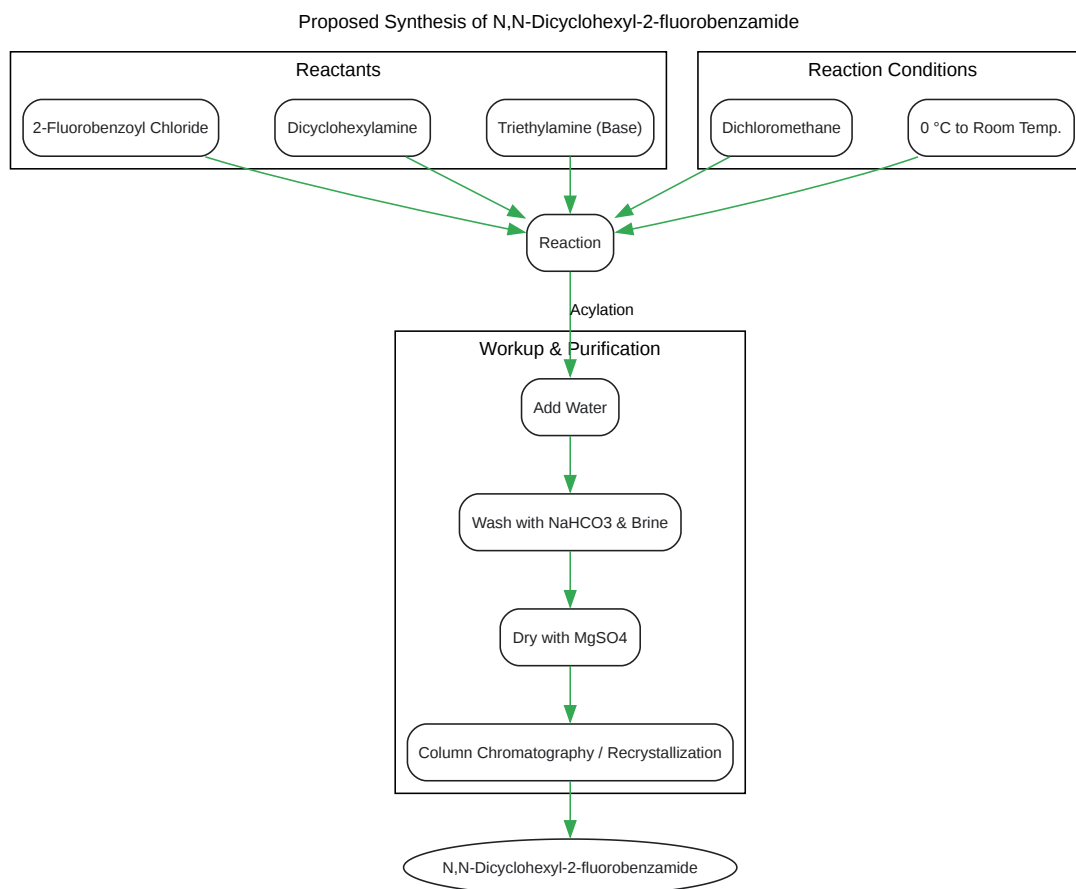
- 2-Fluorobenzoyl chloride
- Dicyclohexylamine

- Triethylamine (or another suitable base)
- Dichloromethane (or another suitable aprotic solvent)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and equipment for organic synthesis

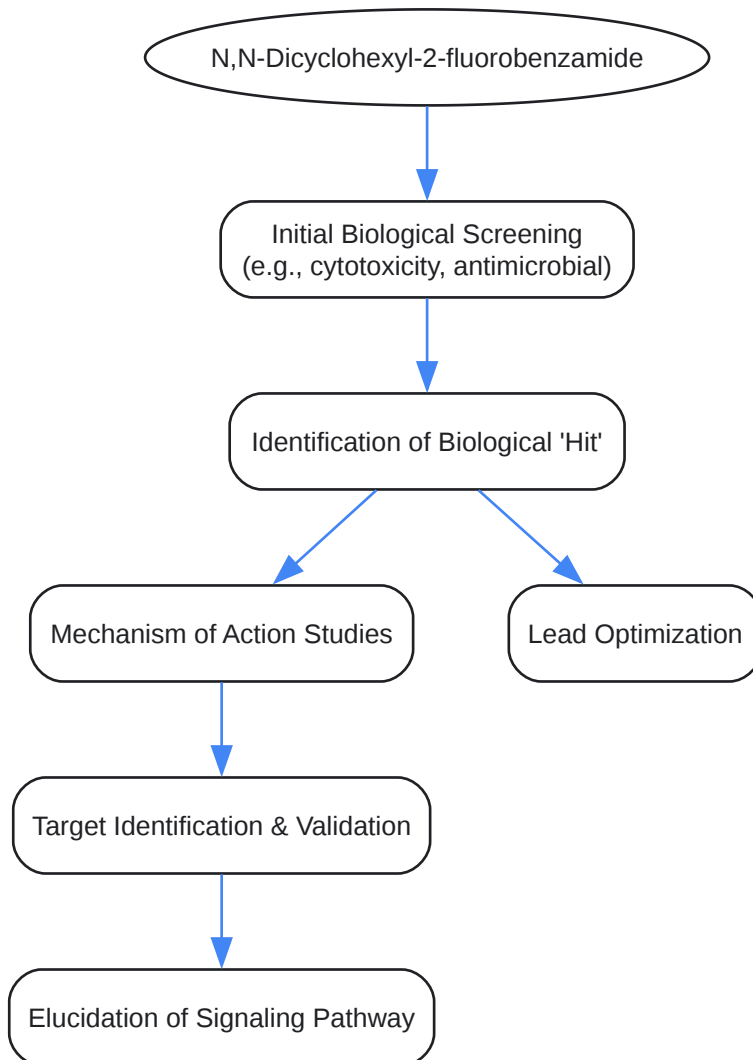
Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dicyclohexylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
- Cool the solution to 0 °C using an ice bath.
- Slowly add a solution of 2-fluorobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred amine solution.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude **N,N-dicyclohexyl-2-fluorobenzamide** by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Diagram 1: Proposed Synthesis Workflow



Logical Flow for Biological Activity Assessment



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